

4-[Bis(2-chloroethyl)amino]benzaldehyde IUPAC name and synonyms

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-[Bis(2-chloroethyl)amino]benzaldehyde

Cat. No.: B074123

[Get Quote](#)

An In-depth Technical Guide to **4-[Bis(2-chloroethyl)amino]benzaldehyde**

Chemical Identity and Nomenclature

4-[Bis(2-chloroethyl)amino]benzaldehyde is a bifunctional organic compound featuring a benzaldehyde core substituted at the para-position with a nitrogen mustard moiety.^[1] This molecular structure, particularly the presence of the reactive bis(2-chloroethyl)amino group, imparts significant chemical reactivity and potential for biological activity.^{[1][2]}

The systematic IUPAC name for this compound is **4-[bis(2-chloroethyl)amino]benzaldehyde**.

^[1] It is uniquely identified by the CAS Registry Number 1208-03-3.^[1] Historically and in various literature, it is also known by several synonyms.^{[1][2][3]}

Identifier Type	Value
Systematic IUPAC Name	4-[Bis(2-chloroethyl)amino]benzaldehyde [1]
CAS Registry Number	1208-03-3 [1] [3]
Molecular Formula	C ₁₁ H ₁₃ Cl ₂ NO [1] [3]
Molecular Weight	246.13 g/mol [1] [4]
InChI	InChI=1S/C11H13Cl2NO/c12-5-7-14(8-6-13)11-3-1-10(9-15)2-4-11/h1-4,9H,5-8H2 [3]
InChI Key	PXUFHXLGUJLBMI-UHFFFAOYSA-N [1] [3]
Canonical SMILES	C1=CC(=CC=C1C=O)N(CCCl)CCCl [1]

Common Synonyms:

- p-[N,N-bis(2-chloroethyl)amino]benzaldehyde[\[1\]](#)
- 4-(Bis(2-chloroethyl)amino)benzaldehyde[\[2\]](#)[\[5\]](#)
- p-Bis(2-chloroethyl)aminobenzaldehyde[\[2\]](#)[\[3\]](#)
- 4-(N,N-Bis(2-chloroethyl)amino)benzaldehyde[\[2\]](#)[\[3\]](#)
- NSC 19996[\[2\]](#)
- Benzaldehyde, 4-(bis(2-chloroethyl)amino)-[\[2\]](#)[\[3\]](#)

Physicochemical Properties

This compound exhibits several key physical and chemical properties relevant to its handling, storage, and application in research and development.

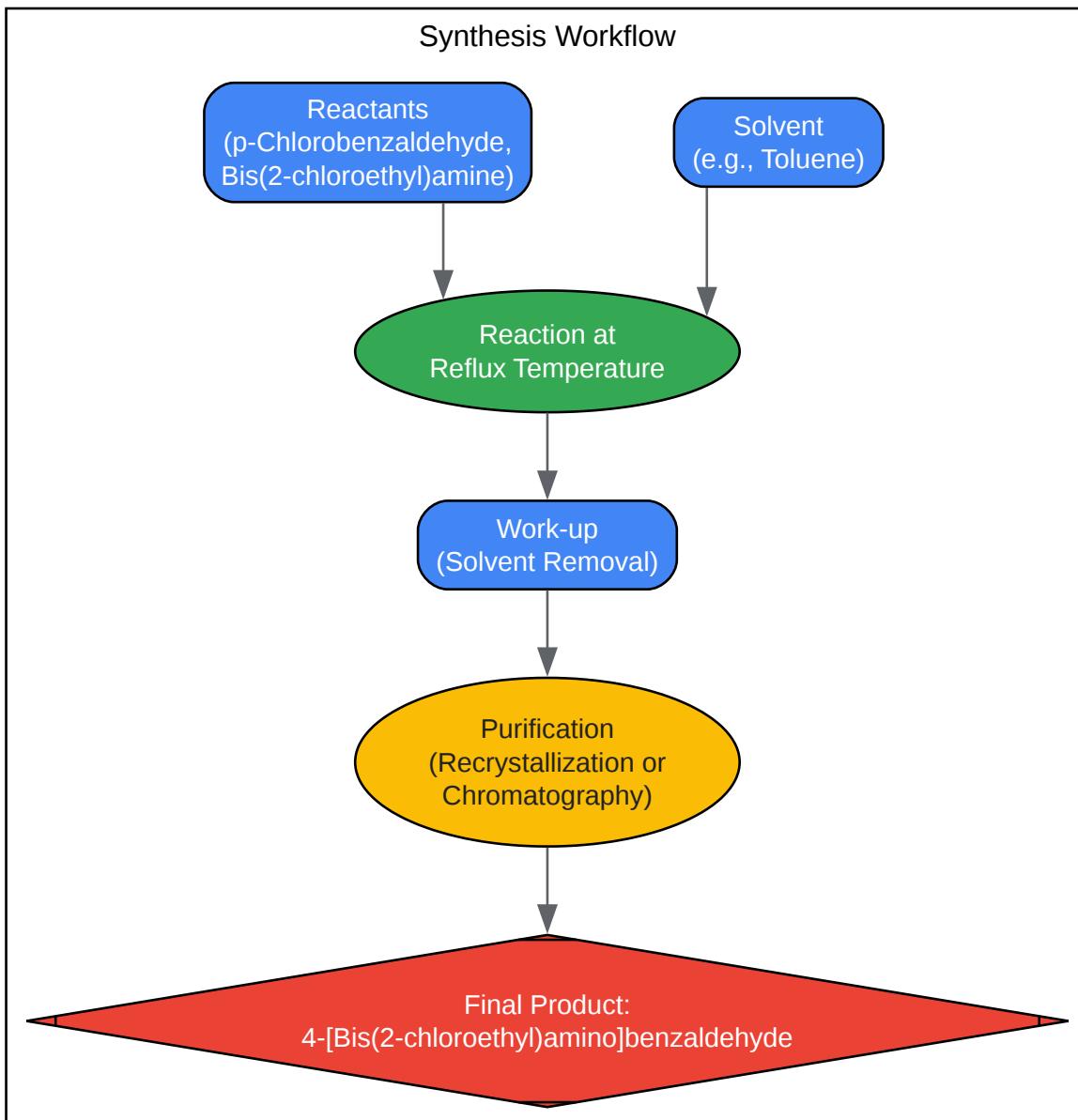
Property	Value/Description
Appearance	Typically a yellow solid or powder. ^[1] or a pale yellow to light brown solid. ^[2]
Melting Point	86-90 °C. ^[4]
Solubility	Soluble in organic solvents like ethanol, dichloromethane, and chloroform; less soluble in water. ^{[1][2]}
Stability	Stable under standard laboratory conditions. ^[1] It is recommended to store in a cool, dry place away from light to maintain stability. ^[2] May degrade with prolonged exposure to moisture or extreme temperatures. ^[1]

Synthesis and Experimental Protocols

The synthesis of **4-[Bis(2-chloroethyl)amino]benzaldehyde** generally involves the reaction of a substituted benzaldehyde with bis(2-chloroethyl)amine.

General Synthesis Protocol

A common method for synthesizing **4-[Bis(2-chloroethyl)amino]benzaldehyde** involves the nucleophilic aromatic substitution reaction between p-chlorobenzaldehyde and bis(2-chloroethyl)amine.^{[1][6]}


Reagents and Materials:

- p-Chlorobenzaldehyde
- Bis(2-chloroethyl)amine
- Toluene or dichlorobenzene (as solvent)^[1]
- Reaction vessel with a reflux condenser
- Stirring apparatus

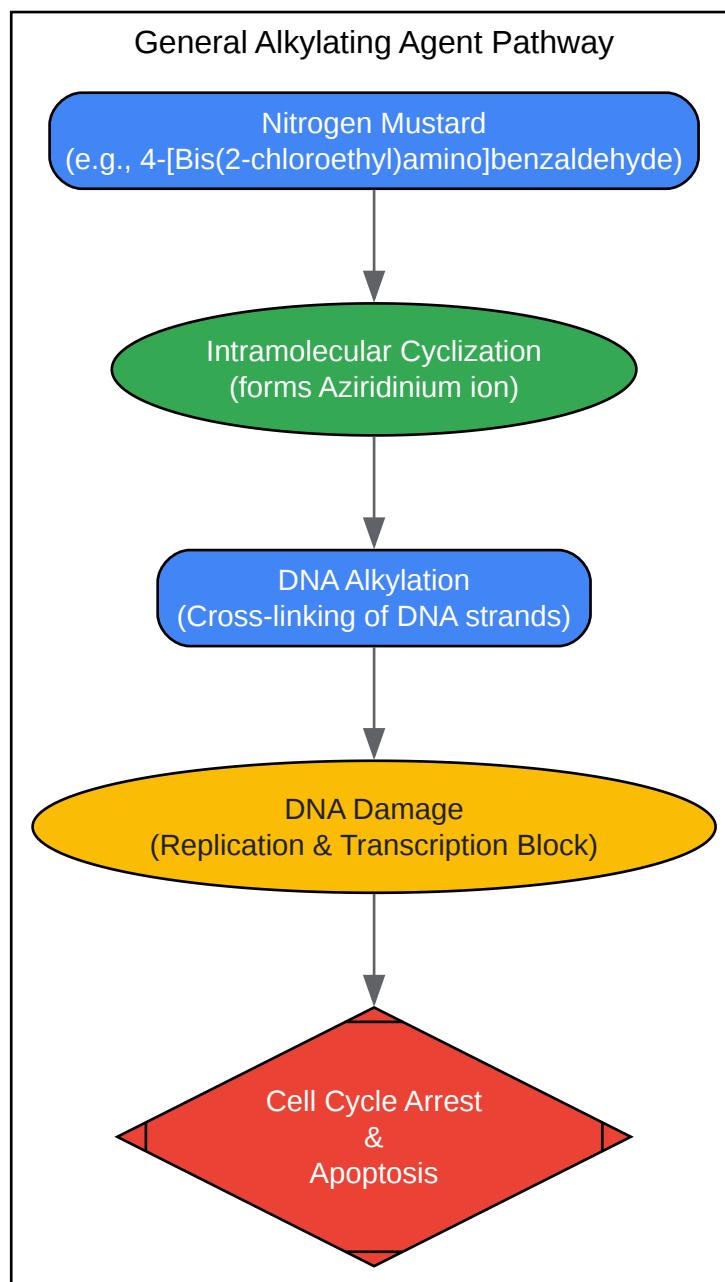
- Purification setup (e.g., column chromatography or recrystallization)

Procedure:

- In a suitable reaction vessel, dissolve p-chlorobenzaldehyde in an appropriate solvent such as toluene.[\[1\]](#)
- Add bis(2-chloroethyl)amine to the solution.
- Heat the reaction mixture to reflux and maintain this temperature with stirring for a specified period to ensure the completion of the reaction.
- Monitor the reaction progress using a suitable analytical technique (e.g., Thin Layer Chromatography).
- Upon completion, cool the reaction mixture to room temperature.
- The crude product can be isolated by removing the solvent under reduced pressure.
- Purify the resulting residue by recrystallization from an appropriate solvent or by column chromatography to obtain pure **4-[Bis(2-chloroethyl)amino]benzaldehyde**.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis of **4-[Bis(2-chloroethyl)amino]benzaldehyde**.

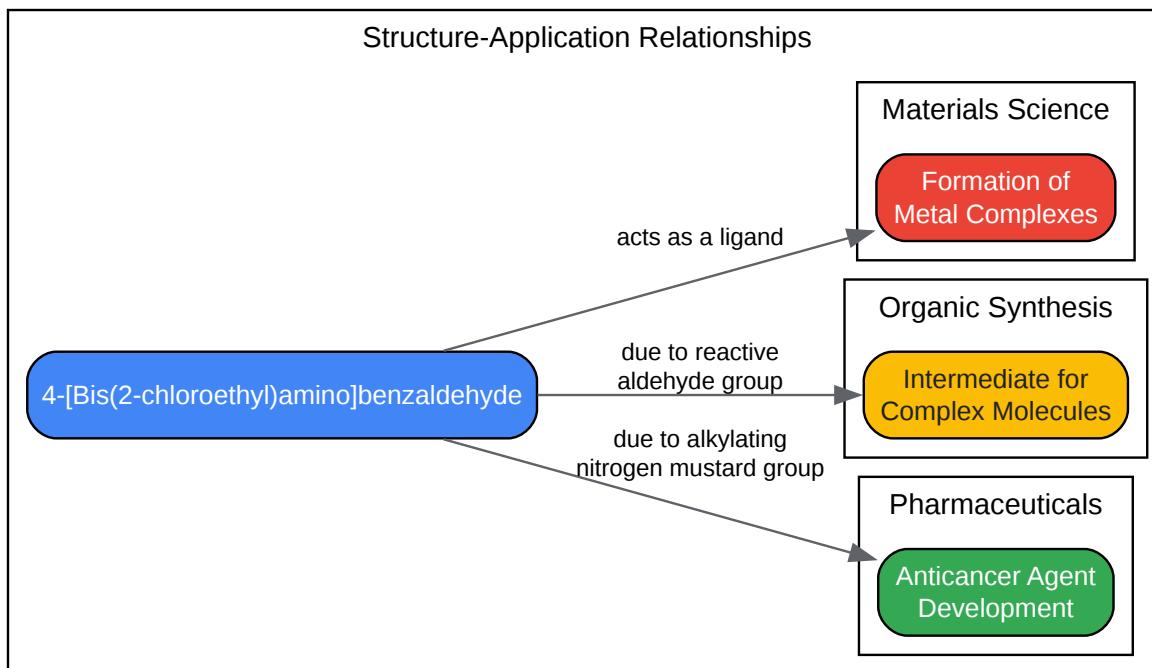

Chemical Reactivity and Biological Significance

The chemical reactivity of **4-[Bis(2-chloroethyl)amino]benzaldehyde** is largely dictated by its two primary functional groups: the aldehyde and the nitrogen mustard moiety.

- Aldehyde Group: The aldehyde group can participate in various reactions such as condensation reactions with hydrazine derivatives to form hydrazones, and can undergo oxidation or nucleophilic addition.[\[1\]](#)
- Nitrogen Mustard Group: The bis(2-chloroethyl)amino group is a potent alkylating agent. This functionality is responsible for the compound's interest in medicinal chemistry, particularly as a scaffold for anticancer agents.[\[2\]](#)

Mechanism of Action as an Alkylating Agent

Nitrogen mustards, like the one present in this compound, exert their cytotoxic effects by alkylating DNA. This process disrupts DNA replication and transcription, ultimately leading to cell death (apoptosis).



[Click to download full resolution via product page](#)

Caption: The generalized mechanism of action for nitrogen mustard-based alkylating agents.

Applications in Research and Development

The unique chemical structure of **4-[Bis(2-chloroethyl)amino]benzaldehyde** makes it a valuable compound in several areas of scientific research.

[Click to download full resolution via product page](#)

Caption: Logical relationships between the compound's structure and its primary applications.

- Pharmaceutical Synthesis: It serves as a crucial intermediate in the synthesis of pharmaceuticals, especially those with potential antineoplastic effects.[\[1\]](#) The nitrogen mustard moiety is a well-known pharmacophore for alkylating agent-based cancer therapies.[\[2\]](#)
- Research Chemical: It is widely used in academic and industrial research to explore new synthetic methodologies and to study reaction mechanisms involving its functional groups.[\[1\]](#)
- Metal Complexes: The compound can act as a ligand to form complexes with transition metals. For instance, a Nickel(II) complex with a derivative of this compound has demonstrated potential antibacterial activity.[\[1\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 4-[Bis(2-chloroethyl)amino]benzaldehyde (EVT-304352) | 1208-03-3 [evitachem.com]
- 2. CAS 1208-03-3: 4-[Bis(2-chloroethyl)amino]benzaldehyde [cymitquimica.com]
- 3. 4-Bis(2-chloroethyl)aminobenzaldehyde [webbook.nist.gov]
- 4. 4-[Bis-(2-chloroethyl)amino]benzaldehyde 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. CAS 1208-03-3: 4-[Bis(2-cloroetil)amino]benzaldehido [cymitquimica.com]
- 6. CN102399162A - Method for synthesizing chloramphenicol from 4-chlorobenzaldehyde - Google Patents [patents.google.com]
- To cite this document: BenchChem. [4-[Bis(2-chloroethyl)amino]benzaldehyde IUPAC name and synonyms]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b074123#4-bis-2-chloroethyl-amino-benzaldehyde-iupac-name-and-synonyms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com